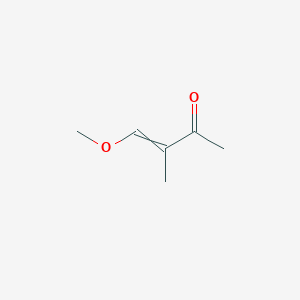
4-Methoxy-3-methylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by its methoxy group attached to a butenone structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbut-3-en-2-one can be synthesized through the acid-catalyzed condensation of 2-butanone with formaldehyde in the liquid phase . This method involves the reaction of 2-butanone with formaldehyde in the presence of an acid catalyst, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar condensation reactions, optimized for large-scale production. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-3-methylbut-3-en-2-one is utilized in several scientific research applications:
Industry: It is employed as an intermediate in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of enaminones, which are known to exhibit various biological activities . The compound’s methoxy group and double bond play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
3-Methyl-3-buten-2-one: Similar in structure but lacks the methoxy group.
4-Methoxy-3-buten-2-one: Similar but with a different substitution pattern on the butenone structure.
Uniqueness: 4-Methoxy-3-methylbut-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methoxy group and a double bond allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
56279-34-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3 |
InChI Key |
UVEUXDFHYFKUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


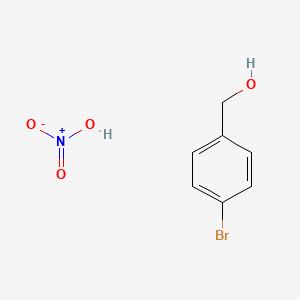
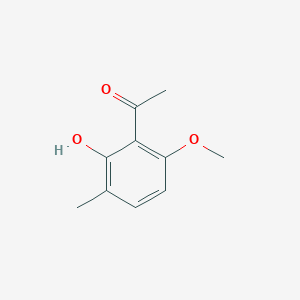

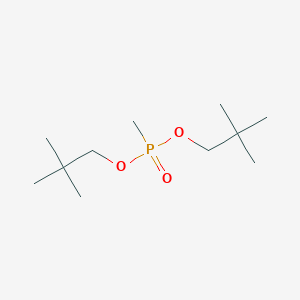
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)

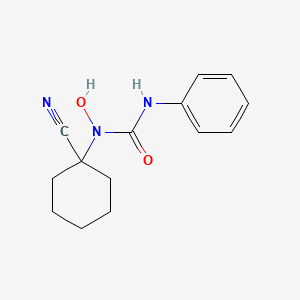
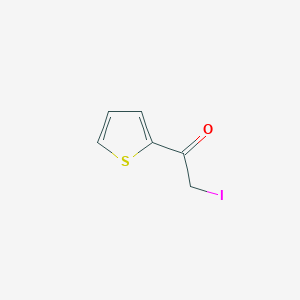
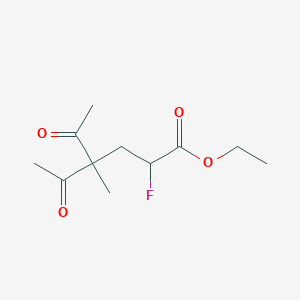
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
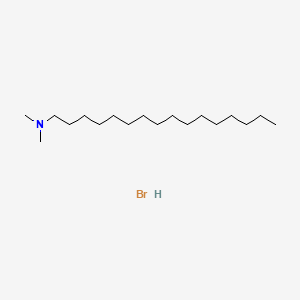
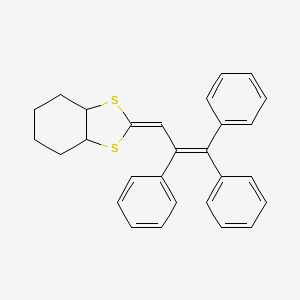
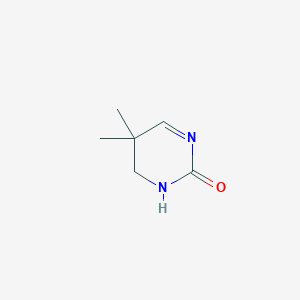
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
